N-ethyl-N-methylformamide
Description
Properties
IUPAC Name |
N-ethyl-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHLDBEZKTSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325638 | |
| Record name | N-ethyl-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-25-5 | |
| Record name | N-Ethyl-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28860-25-5 | |
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| Record name | N-ethyl-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-methylformamide | |
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Preparation Methods
Direct Alkylation of Formamide Derivatives
Method Description:
One traditional approach involves the N-alkylation of formamide or N-methylformamide using ethylating agents such as ethyl halides in the presence of a base. This method is a general route for preparing N,N-disubstituted formamides by introducing alkyl groups onto the nitrogen atom of a formamide backbone.
Reaction Example:
$$
\text{N-methylformamide} + \text{ethyl bromide} \xrightarrow{\text{base}} \text{N-ethyl-N-methylformamide} + \text{HBr}
$$
- Requires a strong base (e.g., sodium hydride, potassium carbonate).
- Ethyl halides (e.g., ethyl bromide, ethyl iodide) are used as alkylating agents.
- Reaction typically performed in polar aprotic solvents (e.g., DMF, DMSO).
- By-products include halide salts.
- Straightforward, well-established method.
- Readily available starting materials.
- Use of halogenated reagents and strong bases can present safety and environmental concerns.
- Side reactions (e.g., over-alkylation, elimination) may reduce yield.
Aminolysis of Methyl or Ethyl Formate
Method Description:
A widely used method for preparing this compound involves the reaction of ethylamine with methyl formate (or vice versa). This aminolysis proceeds under controlled conditions, often with a catalyst, to yield the target compound and methanol as a by-product.
Reaction Equation:
$$
\text{Methyl formate} + \text{ethylamine} \rightarrow \text{this compound} + \text{methanol}
$$
- Elevated temperatures (often 40–90°C).
- Catalysts may be used to enhance conversion.
- Reaction can be batch or continuous for industrial scale.
- High yield and selectivity.
- Simple purification (methanol by-product is easily removed).
- Scalable for industrial production.
- Requires control of reaction temperature to prevent side reactions.
Catalytic Methods Using Metal Salts
Method Description:
Recent developments include the use of metal salt catalysts (e.g., copper salts) to facilitate the formation of N-alkylated formamides. In these methods, an amide (such as N-methylformamide) is reacted with an alkylating agent (such as ethyl peroxide or ethyl halide) in the presence of a copper salt catalyst and a peroxide oxidant.
- Copper salts act as catalysts, improving reaction efficiency.
- Peroxides are used as oxidants to promote alkylation.
- Organic solvents (e.g., acetonitrile) are typically used as the reaction medium.
- Mild reaction conditions.
- Avoids use of strong bases or highly reactive alkyl halides.
- Potential for improved selectivity.
- Catalyst recovery and reuse must be considered.
- Peroxide handling requires safety precautions.
Industrial Continuous-Flow Synthesis
Method Description:
For large-scale production, continuous-flow reactors are employed. Ethylamine and methyl formate are continuously fed into the reactor, and this compound is continuously removed, maximizing efficiency and yield.
- Automated control of reactant feed rates and temperature.
- Efficient heat and mass transfer.
- High product purity due to steady-state operation.
- High throughput.
- Consistent product quality.
- Scalable for industrial demands.
- Requires specialized equipment.
- Initial setup costs can be significant.
Comparative Data Table
| Method | Key Reactants | Catalyst/Base | Temp (°C) | Yield (%) | By-products | Industrial Suitability |
|---|---|---|---|---|---|---|
| Direct Alkylation | N-methylformamide, ethyl halide | Strong base | 40–80 | 60–85 | Halide salts | Moderate |
| Aminolysis of Formate | Ethylamine, methyl formate | Optional (acid/base) | 40–90 | 85–95 | Methanol | High |
| Metal Salt Catalysis | N-methylformamide, ethyl peroxide | Copper salt, peroxide | 30–70 | 70–90 | Alcohols, salts | Moderate |
| Industrial Continuous-Flow Aminolysis | Ethylamine, methyl formate | Optimized | 40–90 | 90–95 | Methanol | Very High |
Research Findings and Analysis
- Aminolysis of methyl or ethyl formate with ethylamine is the most favored route for both laboratory and industrial synthesis due to its high yield, operational simplicity, and ease of purification.
- Direct alkylation remains useful for small-scale or specialized syntheses but is less favored for large-scale production due to safety and environmental considerations.
- Catalytic methods using metal salts offer a promising alternative with potentially milder conditions and improved selectivity, though they require careful handling of catalysts and oxidants.
- Continuous-flow synthesis is the method of choice in industrial settings, providing high efficiency, product consistency, and scalability.
Summary Table: Key Preparation Methods for this compound
| Preparation Route | Main Advantages | Main Disadvantages |
|---|---|---|
| Aminolysis of methyl/ethyl formate with ethylamine | High yield, simple purification | Temperature control required |
| Direct alkylation of formamide derivatives | Straightforward, accessible reagents | By-products, safety/environmental |
| Metal salt-catalyzed alkylation | Mild conditions, improved selectivity | Catalyst handling, peroxide safety |
| Industrial continuous-flow synthesis | High throughput, consistency | Equipment cost, setup complexity |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-ethyl-N-methylformamide has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein folding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylformamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A structural analysis of key formamide derivatives reveals trends in molecular weight, substituent effects, and polarity:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| N-Ethyl-N-methylformamide | C₄H₉NO | 87.12 | - | Ethyl + methyl substituents on N |
| N-Methylformamide (NMF) | C₂H₅NO | 59.07 | 123-39-7 | Single methyl group on N |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Two methyl groups on N |
| N,N-Diethylformamide | C₅H₁₁NO | 101.15 | 617-84-5 | Two ethyl groups on N |
| This compound dimethyl acetal | C₆H₁₅NO₂ | 133.19 | 929286-43-1 | Acetal group (dimethoxymethyl) |
Key Observations :
- Molecular Weight : Increasing alkyl chain length (methyl → ethyl) correlates with higher molecular weight. This compound sits between NMF and DMF in molecular weight.
- Polarity : DMF, with two electron-donating methyl groups, is highly polar. The ethyl group in this compound may reduce polarity slightly compared to DMF, impacting solvent strength .
- Stability: The dimethyl acetal derivative (C₆H₁₅NO₂) exhibits enhanced stability under acidic conditions due to its acetal moiety .
Boiling Points and Solubility
- DMF : Boiling point = 153°C; miscible with water and organic solvents. Widely used in polymer production (e.g., polyacrylonitrile) and as a reaction solvent .
- NMF : Boiling point = 180–185°C; moderate water solubility. Used in pharmaceutical synthesis and as a cytostatic agent .
- N,N-Diethylformamide : Higher boiling point than DMF (estimated >160°C) due to larger ethyl groups. Applications include specialty solvent roles .
- This compound: Expected to have a boiling point between DMF and N,N-diethylformamide. Potential use as a solvent with intermediate polarity.
Research Findings and Mechanistic Insights
- Glutathione Depletion: Both DMF and NMF reduce cellular glutathione levels, causing growth arrest in human colon carcinoma cells. Co-administration of L-cysteine reverses this effect, indicating a shared mechanism .
- Phenotypic Changes: High concentrations of DMF and NMF (>100 mM) induce "benign" phenotypic changes in cancer cells, linked to glutathione depletion. Structural analogs like this compound may exhibit similar effects but require validation .
Biological Activity
N-ethyl-N-methylformamide (NEMF), an organic compound with the molecular formula CHNO, is a secondary amide known for its diverse applications in organic synthesis and biological research. This article explores the biological activity of NEMF, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
NEMF is characterized by its unique structure, which includes both ethyl and methyl groups attached to a nitrogen atom. This configuration imparts distinct chemical properties that make it suitable for various applications, including:
- Solvent in Organic Chemistry : NEMF is widely used as a solvent due to its high solubility and low volatility.
- Biological Research : It serves as a reagent in enzyme studies and protein folding experiments .
The biological activity of NEMF primarily involves its interaction with proteins and enzymes. The compound can influence biochemical pathways through:
- Hydrogen Bonding : NEMF can form hydrogen bonds with functional groups in enzymes, potentially altering their activity.
- Non-Covalent Interactions : These interactions may affect the structural conformation of proteins, influencing their function .
Comparative Studies with Related Compounds
Research indicates that NEMF exhibits lower biological activity compared to its structural analogs. For instance:
- N-methylformamide (NMF) : Significant antitumor activity has been reported for NMF in murine models, while NEMF showed no significant antitumor effects against various tumors, including Sarcoma 180 and TLX5 lymphoma .
- N,N-dimethylformamide (DMF) : Similar to NEMF, DMF is also used as a solvent but has demonstrated more pronounced biological effects, particularly in the context of toxicity and enzyme interactions .
Case Studies and Research Findings
-
Antitumor Activity Assessment :
A study evaluated the antitumor effects of NEMF alongside other formamides. Results indicated that while N-methylformamide exhibited significant activity against murine tumors, NEMF did not display any substantial antitumor properties. The study highlighted that both N-methylformamide and N-ethylformamide were equitoxic to TLX5 lymphoma in vitro, but only N-methylformamide reduced liver soluble non-protein thiols significantly after administration . -
Enzyme Interaction Studies :
In enzyme mechanism studies, NEMF was utilized to understand its role in protein folding. It was found that while it could stabilize certain protein structures, its effectiveness was notably lower than that of DMF or other similar solvents .
Data Tables
| Compound | Molecular Formula | Antitumor Activity | Primary Use |
|---|---|---|---|
| This compound | CHNO | None | Solvent, reagent in biology |
| N-Methylformamide | CHNO | Significant | Antitumor agent |
| N,N-Dimethylformamide | CHN | Moderate | Solvent in organic synthesis |
Q & A
Q. What are the recommended synthetic routes for producing high-purity N-ethyl-N-methylformamide in laboratory settings?
- Methodological Answer : The synthesis typically involves formylation of N-ethyl-N-methylamine using formic acid derivatives. For example, reacting N-ethyl-N-methylamine with formic acid under Dean-Stark conditions (azeotropic removal of water) achieves moderate yields . Purification via fractional distillation (boiling point data from NIST can guide temperature settings ) or preparative HPLC (using impurity thresholds ≤0.1% as per pharmacopeial standards ) ensures high purity. Characterization via H/C NMR (amide proton at δ ~8.1 ppm and carbonyl carbon at δ ~165 ppm) and GC-MS (molecular ion peak at m/z 101) is critical .
Q. How can researchers assess solvent compatibility and stability of this compound in reaction systems?
- Methodological Answer : Conduct polarity tests using Hansen solubility parameters (δD, δP, δH) derived from analogs like DMF (δD=17.4, δP=13.7, δH=11.3) . Stability under acidic/basic conditions can be evaluated via accelerated degradation studies (e.g., 48-hour exposure to 0.1M HCl/NaOH at 40°C) with HPLC monitoring for decomposition products . Thermo-gravimetric analysis (TGA) provides decomposition onset temperatures (reference NIST ΔvapH° ~55 kJ/mol) .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for identifying trace impurities in this compound?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities at ≤0.05% levels. Reference pharmacopeial impurity profiles (e.g., analogs in with RRT 1.2–2.2) for structural identification. For quantification, employ external calibration curves with certified reference materials (e.g., N-methyl-N-phenylformamide ).
Q. How can computational models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electron density. Solvent effects are modeled using the COSMO-RS framework, referencing experimental dielectric constants (ε ~36.7 for DMF analogs ). Transition state analysis for formamide hydrolysis or alkylation reactions can validate experimental kinetics (e.g., activation energy comparisons with NIST data ).
Q. What methodologies resolve contradictions between experimental and theoretical data on this compound’s thermodynamic properties?
- Methodological Answer : Perform systematic error analysis:
- Compare experimental vapor pressure data (e.g., from static or ebulliometric methods) with theoretical values derived from Clausius-Clapeyron equations using ΔvapH° .
- Cross-validate enthalpy of formation via bomb calorimetry and computational group-contribution methods (e.g., Benson increments). Discrepancies >5% warrant re-evaluation of purity or computational basis sets .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the environmental degradation pathways of this compound?
- Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors. Analyze degradation products via GC×GC-TOFMS for non-target screening. Kinetic modeling (first-order rate constants) integrates half-life data from HPLC-UV monitoring. Reference analogous degradation mechanisms of N,N-dimethylformamide .
Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?
- Methodological Answer : Use a nested ANOVA design to account for batch-to-batch variability (minimum n=3 replicates per batch). Apply Grubbs’ test to identify outliers in yield data. Reproducibility is confirmed if %RSD <5% across batches .
Safety & Handling
Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
